4-Iodo-6-methoxy-1H-indazole
Description
Significance of the Indazole Heterocyclic System in Chemical Sciences
The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is of significant interest in the chemical sciences. bldpharm.com This structural motif is a key component in numerous compounds with a wide array of biological activities. bldpharm.com The unique arrangement of nitrogen atoms within the pyrazole ring allows for the existence of different tautomers, primarily the 1H- and 2H-isomers, with the 1H-indazole being the more thermodynamically stable and predominant form. bldpharm.com The versatility of the indazole system lies in its ability to be functionalized at various positions, leading to a diverse range of derivatives with tailored properties. This has made indazoles a privileged scaffold in medicinal chemistry, with applications in the development of treatments for a variety of diseases. bldpharm.comevitachem.com
Overview of Substituted Indazoles in Academic Research
Academic research has extensively explored the synthesis and properties of substituted indazoles. The introduction of different functional groups onto the indazole core can significantly modulate the molecule's electronic properties, reactivity, and biological activity. bldpharm.com For instance, halogenated indazoles, such as those containing iodine, are valuable intermediates in organic synthesis, particularly for cross-coupling reactions that allow for the formation of complex molecular architectures. evitachem.com Methoxy-substituted indazoles are also of great interest, as the methoxy (B1213986) group can influence the molecule's metabolic stability and its interactions with biological targets. The combination of different substituents on the indazole ring has been a fruitful area of investigation, leading to the discovery of compounds with potent and selective biological activities. bldpharm.com
Specific Context of 4-Iodo-6-methoxy-1H-indazole within Indazole Chemistry
Within the broader family of substituted indazoles, this compound (CAS No. 887570-11-8) represents a specific and noteworthy example. This compound combines two key substituents: an iodine atom at the 4-position and a methoxy group at the 6-position of the 1H-indazole core. The presence and positions of these functional groups are expected to impart distinct chemical characteristics to the molecule. The iodine atom, a large and polarizable halogen, can serve as a handle for further synthetic transformations, such as metal-catalyzed cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. The methoxy group, an electron-donating group, can influence the reactivity of the aromatic ring and may play a role in the molecule's binding to biological targets. The specific arrangement of these substituents in this compound makes it a valuable building block in the synthesis of more complex molecules, particularly in the context of medicinal chemistry and drug discovery. Its derivatives, such as this compound-3-carbaldehyde and this compound-3-carboxylic acid, are also recognized as important intermediates.
Properties
IUPAC Name |
4-iodo-6-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLPIJROVHZXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=NN2)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646420 | |
| Record name | 4-Iodo-6-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887570-11-8 | |
| Record name | 4-Iodo-6-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity of the Indazole Core with Specific Focus on Substituents
Reactivity Profiles of the Indazole Ring System
The indazole ring, a fusion of benzene (B151609) and pyrazole (B372694), is an aromatic heterocyclic system with ten π-electrons. nih.gov Its reactivity is influenced by the presence of two nitrogen atoms, which leads to distinct tautomeric forms and directs the outcomes of substitution reactions. nih.gov
The electronic character of the 4-iodo-6-methoxy-1H-indazole ring is significantly governed by its substituents. The methoxy (B1213986) group (-OCH₃) at the C-6 position is a strong electron-donating group due to its +M (mesomeric) effect, which increases the electron density on the benzene portion of the ring system. This activating effect is most pronounced at the positions ortho and para to the substituent (C5 and C7).
Conversely, the iodine atom at the C-4 position exerts a dual electronic influence. It is electron-withdrawing through its -I (inductive) effect due to its electronegativity, which deactivates the ring towards electrophilic attack. However, it also possesses a weak, electron-donating +M effect through its lone pairs. The interplay of these effects results in a nuanced reactivity profile, where the C-I bond itself becomes a primary site for transition metal-catalyzed functionalization.
Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.netnih.gov The 1H-tautomer is generally the thermodynamically more stable and predominant form in various phases. nih.govnih.govresearchgate.netchemicalbook.com Tautomerism significantly influences the reactivity, physical properties, and synthesis of indazole derivatives. nih.gov
Alkylation or acylation of the indazole nitrogen can result in a mixture of N-1 and N-2 substituted isomers. nih.gov The ratio of these products is highly dependent on several factors, including the electronic and steric properties of substituents on the indazole ring, the nature of the electrophile, and the reaction conditions (e.g., base and solvent). nih.govnih.gov
Generally, N-1 isomers are thermodynamically more stable, while N-2 isomers can be kinetically favored. nih.gov Studies on various substituted indazoles have shown that specific conditions can be optimized to achieve high regioselectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for many indazole derivatives. nih.govnih.gov The electronic nature of substituents plays a critical role; electron-deficient indazoles can exhibit high N-1 selectivity under certain conditions. nih.gov Conversely, substituents at the C-7 position have been shown to confer excellent N-2 regioselectivity in some cases. nih.gov
Table 1: General Conditions Influencing N-Substitution Regioselectivity in Indazoles
| Condition | Favored Isomer | Rationale / Comments | Reference |
|---|---|---|---|
| NaH in THF | N-1 | Represents a promising system for N-1 selective alkylation. | nih.gov |
| Basic or Acidic Medium | N-1/N-2 Ratio Varies | The acidity/basicity of the medium affects the isomer ratio. | nih.gov |
| C-7 Substituents (e.g., -NO₂, -CO₂Me) | N-2 | Steric and electronic effects at C-7 can strongly direct substitution to the N-2 position. | nih.gov |
| Thermodynamic Control | N-1 | The 1H-tautomer and its N-1 substituted derivatives are typically more stable. | nih.govresearchgate.netresearchgate.net |
| Kinetic Control | N-2 | The N-2 position can be the kinetically favored site of attack under certain conditions. | nih.gov |
Functionalization of the Indazole Scaffold
The substituted indazole core serves as a versatile template for further chemical elaboration. The iodine atom at C-4, in particular, is a key functional handle for a wide array of transformations, most notably transition metal-catalyzed cross-coupling reactions.
Direct C–H functionalization has emerged as a powerful tool in organic synthesis for modifying heterocyclic cores without pre-installed functional groups. nih.gov For the indazole scaffold, C–H functionalization can target various positions. However, in the case of this compound, the high reactivity of the C-I bond in metal-catalyzed processes often makes it the preferred site for modification over direct C-H activation. nih.gov Nevertheless, C-H functionalization strategies could potentially be employed to modify other positions, such as C3, C5, or C7, depending on the directing groups and reaction conditions. The development of 1H-indazole N-oxides has also provided a pathway to C3-functionalized 1H-indazoles. researchgate.net
The carbon-iodine bond at the C-4 position is an ideal electrophilic site for numerous palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecules. acs.orgrsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboronic acid or ester to form a C-C bond. ias.ac.in It is one of the most widely used methods for creating biaryl structures. nih.govnih.gov For iodo-indazoles, this reaction provides a route to introduce various aryl or vinyl substituents at the C-4 position. mdpi.comscispace.com
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This transformation is invaluable for synthesizing N-aryl indazole derivatives. beilstein-journals.orgnih.gov The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands. libretexts.org
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form a C-C triple bond, creating an alkynyl-substituted indazole. wikipedia.orgorganic-chemistry.org This method has been successfully applied to iodo-indazoles to synthesize precursors for various biologically active molecules. thieme-connect.deresearchgate.netresearchgate.net
Table 2: Representative Cross-Coupling Reactions on Iodo-Indazole Scaffolds
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Bond Formed | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₃PO₄ | C(sp²)-C(sp²) | nih.govmdpi.com |
| Buchwald-Hartwig | R₂NH | Pd(OAc)₂ or Pd₂(dba)₃ + Ligand (e.g., XPhos, BINAP) | NaOt-Bu or Cs₂CO₃ | C(sp²)-N | wikipedia.orgbeilstein-journals.org |
| Sonogashira | R-C≡CH | Pd catalyst (e.g., Pd(PPh₃)₄) + Cu(I) cocatalyst (e.g., CuI) | Amine base (e.g., Et₃N, piperidine) | C(sp²)-C(sp) | wikipedia.orgorganic-chemistry.org |
| Copper-Catalyzed C-O Coupling | R-OH | CuI + Ligand (e.g., phenanthroline) | K₂CO₃ or t-BuOK | C(sp²)-O | nih.gov |
Beyond metal-catalyzed couplings, the indazole ring can undergo other substitution reactions.
Electrophilic Aromatic Substitution: The electron-donating 6-methoxy group activates the benzene ring of the indazole, making positions C5 and C7 susceptible to electrophilic attack (e.g., halogenation, nitration), provided that steric hindrance from the adjacent C4-iodo group does not impede reaction at C5. chim.it The C3 position is also a known site for electrophilic substitution, such as iodination, which often proceeds readily on an unprotected indazole in the presence of a base. chim.itnih.gov
Nucleophilic Substitution: Direct nucleophilic aromatic substitution (SNAr) on the electron-rich indazole ring is generally challenging. However, the C4-I bond can be replaced by nucleophiles under transition metal catalysis, such as the copper-catalyzed coupling with alcohols to form alkoxyindazoles, which is an extension of cross-coupling methodology. nih.gov
Reaction Pathways and Mechanistic Investigations
The reactivity of the indazole core is a subject of significant interest, particularly concerning the pathways that lead to its formation and subsequent transformations. For this compound, the substituents at the C4 and C6 positions play a crucial role in modulating the electronic properties and, consequently, the mechanistic pathways of its reactions. The electron-donating nature of the methoxy group at C6 increases the electron density of the benzene portion of the scaffold, while the iodo group at C4 has a more complex electronic influence, acting as a weak deactivator through its inductive effect but also being a potential site for metal-catalyzed cross-coupling reactions. These substituent effects are critical in the context of ring-closure and electron transfer mechanisms.
Mechanistic studies concerning the indazole scaffold are often focused on its synthesis through ring-closure reactions, as the bicyclic system is generally stable and does not readily undergo ring-opening.
Ring-Closure Mechanisms
The formation of the indazole ring is a key step in the synthesis of compounds like this compound. One of the classic methods for this transformation is the Cadogan reductive cyclization. nih.govacs.org This reaction typically involves the deoxygenation of a nitroaromatic compound, such as a substituted o-nitrobenzylidene amine, using a phosphine or phosphite (B83602) reagent to induce cyclization. acs.orgorganic-chemistry.org
Traditionally, the Cadogan reaction was thought to proceed through a nitrene intermediate, which required harsh, high-temperature conditions (often >150 °C). nih.gov However, recent mechanistic investigations have provided evidence for alternative, milder pathways. nih.govacs.org Studies have shown that 2H-indazole N-oxides can be isolated as competent intermediates in an "interrupted" Cadogan reaction. nih.gov This finding suggests a non-nitrene pathway is possible, allowing the reaction to proceed at significantly lower temperatures. The isolation of these N-oxides has enabled a formal Cadogan cyclization to be carried out at room temperature, representing the mildest conditions reported for this type of reductive cyclization. nih.govacs.org This is significant for the synthesis of functionalized indazoles like this compound, as milder conditions help preserve sensitive functional groups.
The favorability of intramolecular ring-closure reactions can be predicted using Baldwin's Rules, which were first proposed by Jack Baldwin in 1976. wikipedia.orgrsc.org These rules classify cyclizations based on the ring size, the geometry of the atom being attacked (tetrahedral, trigonal, or digonal), and whether the bond being broken is inside (endo) or outside (exo) the newly forming ring. wikipedia.orgchemistnotes.com For the formation of the five-membered pyrazole ring of the indazole system, these rules provide a framework for predicting the kinetic feasibility of the cyclization step.
| Ring Size | Exo-Tet | Endo-Tet | Exo-Trig | Endo-Trig | Exo-Dig | Endo-Dig |
|---|---|---|---|---|---|---|
| 3 | Favored | Disfavored | Favored | Disfavored | Disfavored | Favored |
| 4 | Favored | Disfavored | Favored | Disfavored | Disfavored | Favored |
| 5 | Favored | Disfavored | Favored | Disfavored | Favored | Favored |
| 6 | Favored | Favored | Favored | Favored | Favored | Favored |
| 7 | Favored | Favored | Favored | Favored | Favored | Favored |
Ring-Opening Mechanisms
The indazole scaffold is an aromatic bicyclic heterocycle known for its thermodynamic stability. beilstein-journals.org Consequently, studies focusing on the ring-opening of the indazole core are not prevalent in the literature. Such reactions would require significant energy input to overcome the aromatic stabilization of the system. While reactions involving the cleavage of substituents from the indazole ring are common, mechanisms describing the opening of the pyrazole or benzene ring of an isolated indazole molecule are rare.
Single Electron Transfer (SET) is a fundamental process in which a radical species is produced, initiating a reaction cascade. sigmaaldrich.com This mechanism is distinct from typical polar, two-electron pathways. In the context of indazole chemistry, SET mechanisms have been proposed in both synthetic and substituent transformation reactions.
One notable example is the silver(I)-mediated intramolecular oxidative C-H amination for the construction of 1H-indazoles. acs.orgnih.gov Preliminary mechanistic studies of this reaction suggest that the transformation proceeds via a SET process mediated by the Ag(I) oxidant. acs.orgacs.org In this proposed pathway, an outer-sphere electron transfer from the substrate to the silver(I) species initiates the C-H amination, leading to the formation of the indazole ring. acs.org The presence of the electron-donating 6-methoxy group in this compound would likely influence its susceptibility to such oxidative SET processes by increasing the electron density of the aromatic ring, potentially facilitating the initial electron transfer step.
Furthermore, SET mechanisms are relevant in the transformation of substituents on the indazole ring. For instance, the reduction of nitro-indazoles to the corresponding amino-indazoles can proceed through pathways involving single electron transfer. orientjchem.org The reduction of nitroarenes using metals like iron, zinc, or tin is known to occur via a sequence of SET and protonation steps. orientjchem.org While this compound does not possess a nitro group, this example illustrates the capacity of the indazole system to participate in SET-mediated transformations. The iodo-substituent itself can be involved in radical reactions, and SET mechanisms have been considered in copper-catalyzed Ullmann-type reactions, which can be used to form C-N bonds in the synthesis of indazoles. researchgate.net Some proposed mechanisms for these reactions involve the formation of a radical anion of the aryl halide via SET from a Cu(I) complex. researchgate.net
Computational and Theoretical Studies on Indazole Systems
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the intricacies of molecular systems. For indazole derivatives, these methods provide a framework for analyzing structure, reactivity, and the subtle interplay of substituent effects.
Density Functional Theory (DFT) Applications in Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are instrumental in optimizing molecular geometries and predicting reactivity descriptors. acs.orgdergipark.org.tr For the 4-iodo-6-methoxy-1H-indazole system, DFT can elucidate the influence of the electron-donating methoxy (B1213986) group and the electron-withdrawing, bulky iodine atom on the indazole ring.
Table 1: Illustrative DFT-Calculated Global Reactivity Descriptors for Substituted Indazoles (Gas Phase)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1H-Indazole | -6.5 | -0.8 | 5.7 |
| 4-Fluoro-1H-indazole | -6.7 | -1.0 | 5.7 |
| 4-Chloro-1H-indazole | -6.8 | -1.3 | 5.5 |
| 4-Bromo-1H-indazole | -6.7 | -1.4 | 5.3 |
Note: The data in this table is based on findings for 4-halogenated indazoles and serves as an illustrative example of the trends that can be analyzed using DFT. Specific values for this compound would require dedicated calculations.
Prediction of Regioselectivity and pKa Values
DFT calculations are crucial in predicting the regioselectivity of reactions involving indazoles, such as alkylation, which can occur at either the N1 or N2 position. beilstein-journals.org The preferred site of reaction is often rationalized by analyzing the distribution of electron density and the relative energies of the possible products. For this compound, the interplay between the electronic effects of the iodo and methoxy groups would govern the nucleophilicity of the N1 and N2 atoms.
The acidity of the N-H proton, quantified by its pKa value, is another critical parameter that can be predicted using theoretical methods. rsc.org Computational approaches, such as those employing the polarizable continuum model (PCM), can simulate the solvent environment to provide pKa values that are in good agreement with experimental data. The pKa of this compound would be influenced by the opposing electronic effects of its substituents. The electron-withdrawing iodine at the 4-position is expected to increase the acidity (lower the pKa) compared to unsubstituted indazole, while the electron-donating methoxy group at the 6-position would decrease the acidity (raise the pKa).
Analysis of Tautomeric Equilibria and Energy Differences
Indazoles can exist in two main tautomeric forms: the 1H- and 2H-tautomers. The relative stability of these tautomers is a key factor in their chemical behavior. For the parent indazole, the 1H-tautomer is generally more stable than the 2H-tautomer. beilstein-journals.orgaustinpublishinggroup.com However, the substituents on the indazole ring can significantly influence the tautomeric equilibrium.
Theoretical calculations can accurately predict the energy difference between the 1H and 2H tautomers of substituted indazoles. wuxibiology.com For this compound, the electron-withdrawing nature of the iodine atom at position 4 may offer some stabilization to the 2H-tautomer. Conversely, the methoxy group's electronic and steric properties would also play a role in determining the favored tautomer. DFT calculations on similar systems have shown that the energy difference between tautomers can be on the order of a few kcal/mol. wuxibiology.com
Spectroscopic Property Predictions
Computational methods are also extensively used to predict and interpret the spectroscopic properties of molecules, providing a powerful complement to experimental techniques.
NMR Chemical Shift Calculations (e.g., GIAO)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, has proven to be highly effective for calculating the NMR chemical shifts of various nuclei, including ¹H, ¹³C, and ¹⁵N. acs.orgcsic.es These calculations provide theoretical spectra that can be compared with experimental data to confirm structural assignments.
For this compound, GIAO calculations would predict the chemical shifts of the protons and carbons in the molecule. The calculated values would reflect the electronic environment of each nucleus, influenced by the shielding and deshielding effects of the iodo and methoxy substituents. It is important to note that for heavy atoms like iodine, relativistic effects can influence the accuracy of the calculations, and specialized basis sets may be required for precise predictions. acs.org
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Substituted Indazole
| Atom | Predicted Chemical Shift (ppm) |
| H3 | 8.10 |
| H5 | 7.20 |
| H7 | 7.50 |
| OCH₃ | 3.90 |
| C3 | 135.0 |
| C3a | 122.0 |
| C4 | 95.0 |
| C5 | 115.0 |
| C6 | 160.0 |
| C7 | 110.0 |
| C7a | 140.0 |
| OCH₃ | 56.0 |
Note: This table presents hypothetical chemical shift values for a substituted indazole to illustrate the output of GIAO calculations. Actual values for this compound would need to be determined through specific computational studies.
Vibrational and Electronic Spectra Analysis
Computational methods can also simulate vibrational and electronic spectra. DFT calculations can predict the infrared (IR) and Raman active vibrational frequencies of a molecule. bohrium.com By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the observed absorption bands can be achieved. For this compound, this would allow for the identification of characteristic stretching and bending vibrations associated with the indazole core, as well as the C-I and C-O bonds.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions, providing insight into the wavelengths of maximum absorption (λmax) and the nature of the molecular orbitals involved in these transitions. For this compound, TD-DFT calculations would help in understanding its photophysical properties.
Molecular Modeling and Docking Simulations
Ligand-Protein Interaction Analysis
There are no specific published studies detailing the ligand-protein interaction analysis of this compound. Such an analysis would be crucial to understanding its potential as a therapeutic agent, as it would identify key amino acid residues within a protein's binding site that could form hydrogen bonds, halogen bonds, hydrophobic interactions, or pi-stacking interactions with the molecule. The iodine atom, for instance, is known to participate in halogen bonding, a type of non-covalent interaction that is of growing interest in drug design.
Prediction of Binding Interactions and Binding Energies
Without specific molecular docking studies, the binding interactions and associated binding energies of this compound with any particular protein target remain speculative. In silico docking simulations would be required to virtually screen this compound against various protein structures to predict its binding mode and estimate the free energy of binding, which is a key indicator of binding affinity.
Advanced Computational Methodologies
Topological Insights (e.g., NBO analysis)
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electron delocalization and orbital interactions within a molecule. While NBO analyses have been performed on other indazole derivatives to investigate hyperconjugative interactions and the nature of chemical bonds, no such analysis has been published for this compound. Such a study would elucidate the electronic effects of the iodo and methoxy groups on the indazole ring, providing insights into its reactivity and stability.
Solvent Effects on Electronic Properties
The influence of different solvents on the electronic properties, such as the dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO), has not been specifically investigated for this compound. Solvation models, often used in conjunction with DFT calculations, are essential for predicting how the behavior of a molecule might change in different chemical environments, which is critical for understanding its solubility, reactivity, and biological activity.
Pharmacological and Biological Research Perspectives
Indazole Derivatives as Scaffolds in Medicinal Chemistry
The versatility of the indazole core makes it a cornerstone in the development of novel therapeutic agents.
Indazole-containing compounds are significant structural motifs in drug molecules, with several approved drugs, such as the anticancer agents Niraparib and Pazopanib, featuring this core structure. The indazole scaffold serves as a crucial starting point for the synthesis of new pharmaceuticals, particularly in oncology and for treating inflammatory conditions. Derivatives are frequently used as lead compounds, which are molecules that show a desired biological activity and can be chemically modified to enhance potency, selectivity, and pharmacokinetic properties. The development of compounds like 4-Iodo-6-methoxy-1H-indazole is rooted in this strategy, where the specific substituents—an iodine atom at position 4 and a methoxy (B1213986) group at position 6—are introduced to modulate the compound's interaction with biological targets.
Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds. For indazole derivatives, SAR analyses have revealed that the nature and position of substituents on the bicyclic ring are critical for biological activity.
Key findings from SAR studies on various indazole series include:
Substitution at C4 and C6: Research on inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has shown that substitutions at both the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in inhibitory potency. This highlights the direct relevance of the iodo and methoxy groups in this compound for potential IDO1 inhibition.
Substitution at C3 and C5: For Glycogen Synthase Kinase-3 (GSK-3) inhibitors based on a 1H-indazole-3-carboxamide core, the indazole portion is strongly implicated in essential interactions for binding affinity and potency. Other studies on 5-substituted indazoles show activity against a panel of kinases including GSK-3 and ROCK.
Substitution at C3: In a series of 3-substituted 1H-indazoles, the presence of the indazole ring combined with a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for strong IDO1 inhibitory activity.
These studies underscore the importance of the specific substitution pattern on the indazole ring, suggesting that the unique arrangement of functional groups in this compound is designed to achieve specific interactions with biological targets.
Investigation of Molecular Targets and Pathways
Research into indazole derivatives has identified their interaction with numerous molecular targets, primarily kinases and other enzymes, which are often implicated in disease pathways.
Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Indazole derivatives have been extensively investigated as kinase inhibitors.
Tyrosine Kinases: Many indazole-based compounds are potent inhibitors of tyrosine kinases. For example, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy. Research has also produced indazole derivatives that are potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial in tumor angiogenesis. A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives yielded a potent FGFR1 inhibitor with an IC₅₀ value of 69.1 nM.
GSK-3 (Glycogen Synthase Kinase-3): GSK-3 is implicated in various conditions, including metabolic and mood disorders, and Alzheimer's disease. Indazole-based compounds have been optimized as potent GSK-3 inhibitors. A class of 1H-indazole-3-carboxamide GSK-3β inhibitors has shown promise in models of mood disorders. Additionally, 5-substituted indazoles have been identified as inhibitors of a range of kinases, including GSK-3.
ROCK (Rho-associated kinase): The ROCK signaling pathway is involved in cellular contraction, motility, and proliferation, making it a target for various diseases. 5-substituted indazoles have also been reported as potential ROCK inhibitors.
| Indazole Series | Kinase Target | Key Findings | Citations |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | FGFR1 | Identified potent inhibitor with IC₅₀ = 69.1 ± 19.8 nM. | |
| 1H-indazole-based derivatives | FGFR1-3 | Inhibited FGFR1-3 in the range of 0.8–90 μM. | |
| 2-(4-(1H-indazol-6-yl)-1H-pyrazol -1-yl)acetamide derivatives | VEGFR-2 | Compound W13 showed potent inhibition with IC₅₀ = 1.6 nM. | |
| 1H-indazole-3-carboxamides | GSK-3β | Developed potent inhibitors with efficacy in a mania model. | |
| 5-substituted indazoles | GSK-3, ROCK | Compounds identified as inhibitors of GSK-3 and ROCK. |
Beyond kinases, indazoles inhibit other classes of enzymes involved in disease pathophysiology.
In Vitro Biological Activity Assessments
There is currently no specific published research detailing the in vitro anticancer applications of this compound. The indazole scaffold itself is a well-recognized pharmacophore in oncology research, with numerous derivatives showing potent activity against various cancer cell lines. nih.govresearchgate.netaustinpublishinggroup.comambeed.com These activities are often attributed to mechanisms such as kinase inhibition. nih.gov However, without direct experimental data, the specific potential of this compound as an anticancer agent remains speculative.
Similarly, there is a lack of specific investigations into the antimicrobial and antitubercular properties of this compound. The indazole nucleus is known to be a constituent of compounds with antibacterial and antifungal activities. nih.govambeed.comresearchgate.net For instance, certain indazole derivatives have been evaluated for their efficacy against various bacterial strains. researchgate.net Additionally, the broader class of nitrogen-containing heterocyclic compounds, including indoles which are structurally related to indazoles, has been a source of antitubercular agents. researchgate.net However, specific data for this compound is not present in the available literature.
Direct in vitro studies on the anti-inflammatory properties of this compound have not been identified in the current body of scientific literature. The indazole structure is present in some known anti-inflammatory agents. nih.govambeed.com The general anti-inflammatory potential of the indazole class is recognized, but specific assays and results for this compound are not available.
Future Directions in Indazole-Based Therapeutics Research
The field of indazole-based therapeutics is a dynamic and promising area of medicinal chemistry. The versatility of the indazole scaffold allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. nih.govresearchgate.netaustinpublishinggroup.com
Future research will likely focus on several key areas:
Targeted Synthesis and Library Development: The creation of diverse libraries of indazole derivatives will continue to be a priority. This will enable high-throughput screening against a wide array of biological targets. The systematic variation of substituents at different positions of the indazole ring can lead to the discovery of compounds with enhanced potency and selectivity.
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for understanding how the chemical structure of an indazole derivative influences its biological activity. Computational modeling and molecular docking studies can aid in the rational design of new compounds with improved pharmacological profiles. researchgate.net
Exploration of Novel Mechanisms of Action: While kinase inhibition is a well-established mechanism for many anticancer indazoles, future research will likely uncover novel mechanisms of action. This could include the modulation of other cellular pathways involved in disease progression.
Polypharmacology: The ability of a single compound to interact with multiple targets, known as polypharmacology, is an emerging area of interest. Indazole derivatives may be designed to simultaneously modulate multiple pathways, which could lead to more effective treatments for complex diseases like cancer.
Development of Drug Delivery Systems: To improve the therapeutic efficacy and reduce potential side effects of potent indazole-based compounds, the development of novel drug delivery systems will be important. This could include nanoparticle-based formulations or targeted delivery strategies.
Q & A
Q. Tables
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | NaHMDS, THF, reflux | 44% | |
| Saponification | NaOH, HO/EtOH | 53% | |
| Suzuki Coupling | Pd(PPh), KCO | 60–75% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
